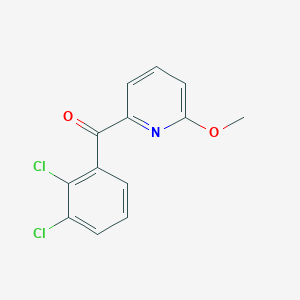
methyl (2E)-(7-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)acetate
Übersicht
Beschreibung
Methyl acetate is a commonly used compound in organic chemistry. It’s a volatile floral semiochemical mediating specialized plant-beetle interactions . It’s often used as a solvent in paints, coatings, adhesives, and inks. It’s also used as a flavoring agent in food products .
Synthesis Analysis
Methyl acetate can be synthesized through various methods. One common method is the esterification of acetic acid with methanol . Another method involves the carbonylation of dimethyl ether .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For example, the structure of methyl acetate has been determined using NIST Chemistry WebBook .Chemical Reactions Analysis
Methyl acetate can undergo a variety of chemical reactions. For example, it can be used in the Wittig reaction to form alkenes . It can also be used in esterification reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the melting point, boiling point, and density of methyl acetate have been determined .Wissenschaftliche Forschungsanwendungen
Synthetic Applications and Biological Activities
1,2-Oxazines and Benzoxazines Synthesis : The synthesis and applications of 1,2-oxazines and benzoxazines have been reviewed, highlighting their significance in organic synthesis. These compounds are synthesized via the dehydration of dihydro-oxazines, which can be obtained from the cyclization of acyl-nitroso compounds. Such synthetic routes are crucial for producing oxazinium salts, which serve as electrophiles in further chemical reactions (Sainsbury, 1991).
Methanogenic Pathways : In the context of methane production, the role of methyl groups (such as those in acetate) has been studied. Understanding the isotopic signatures of these methyl groups aids in quantifying methanogenic pathways, crucial for both environmental studies and the development of green chemistry applications (Conrad, 2005).
Benzoxazines as Antimicrobial Scaffolds : Benzoxazinoids, including benzoxazinones and benzoxazolinones, have been recognized for their plant defense mechanisms and potential as antimicrobial scaffolds. Their diverse biological activities and the potential for creating new antimicrobial compounds from the 1,4-benzoxazin-3-one backbone suggest significant applications in medicinal chemistry (de Bruijn, Gruppen, & Vincken, 2018).
Green Chemistry and Methane Conversion : The catalytic methylation of aromatics using methane is a topic of interest in green chemistry. Research on using methane for the catalytic methylation of aromatic compounds, emphasizing the oxidative methylation process over zeolite catalysts, represents a sustainable approach to utilizing natural gas reserves more efficiently (Adebajo, 2007).
Benzoxazine as a Privileged Scaffold in Medicinal Chemistry : Benzoxazine derivatives exhibit a wide range of pharmacological properties, including anti-microbial, anti-cancer, and anti-inflammatory activities. The versatility of the benzoxazine scaffold makes it a critical structure in the search for new therapeutic agents (Tang, Tan, Chen, & Wan, 2022).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Research into the uses and properties of methyl acetate and similar compounds is ongoing. For example, there is interest in using methyl acetate in the synthesis of ethanol . There is also ongoing research into the development of catalysts that can improve the efficiency of reactions involving methyl acetate .
Eigenschaften
IUPAC Name |
methyl (2E)-2-(7-chloro-3-oxo-4H-1,4-benzoxazin-2-ylidene)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO4/c1-16-10(14)5-9-11(15)13-7-3-2-6(12)4-8(7)17-9/h2-5H,1H3,(H,13,15)/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWOJSQUTUMOHN-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1C(=O)NC2=C(O1)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/1\C(=O)NC2=C(O1)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















